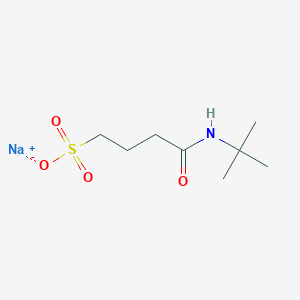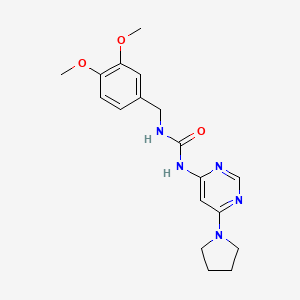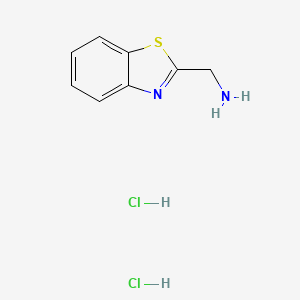![molecular formula C10H11ClF2N2O B2817265 5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine CAS No. 2197877-84-0](/img/structure/B2817265.png)
5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Utility and Synthesis of Heterocyclic Systems
- The synthesis of novel heterocyclic systems linked to various moieties, including pyrimidine, has been explored for potential antimicrobial and anticancer applications. These compounds demonstrate variable inhibitory effects, showcasing the versatility of pyrimidine derivatives in drug development (Ibrahim et al., 2022).
Anticancer Activity of Pyrimidine Derivatives
- Thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their potential anticancer activity, with some compounds showing promising results against various human cancer cell lines. This highlights the therapeutic potential of pyrimidine derivatives in the development of new anticancer drugs (Becan et al., 2022).
Structural and Molecular Studies
- Quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies of pyrimidine derivatives have been conducted to understand their structural properties and interaction mechanisms. These studies provide insights into the molecular conformation and pharmacological potential of pyrimidine derivatives (Gandhi et al., 2016).
Synthesis and Functionalization
- Research on the synthesis and functionalization of pyrimidine derivatives, including those with halogen functionalities, has demonstrated their use as versatile synthetic intermediates. This facilitates the easy diversification of these compounds for various applications (Tang et al., 2014).
Molecular Structure and Conformation
- Studies on the molecular and crystal structure of isomeric phenyl pyrimidines, including those with chloro substituents, have contributed to understanding their conformational behavior and potential mesomorphic properties (Rapthel et al., 1983).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
It’s worth noting that pyrimidine derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, potentially leading to downstream effects .
Result of Action
The effects of a compound’s action can range from changes in cell signaling and function to alterations in cell growth and survival .
Properties
IUPAC Name |
5-chloro-2-(4,4-difluorocyclohexyl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2O/c11-7-5-14-9(15-6-7)16-8-1-3-10(12,13)4-2-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIIMTMEJVTWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=C(C=N2)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)
![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone](/img/structure/B2817187.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)
![(4-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817191.png)
![N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2817192.png)



![8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2817200.png)
![N-mesityl-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2817201.png)

![N-(3-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2817205.png)
